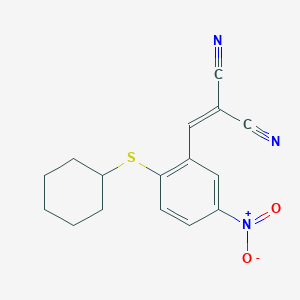
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both nitro and sulfanyl groups in its structure makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or sodium ethoxide . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial production methods may involve the use of solid catalysts such as Ti-Al-Mg hydrotalcite, which has been shown to be effective in promoting the Knoevenagel condensation reaction . The process is designed to be green and environmentally friendly, with high selectivity and conversion rates.
Análisis De Reacciones Químicas
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry
Common reagents used in these reactions include sodium borohydride for reduction, and various bases and acids for substitution and cyclization reactions. The major products formed from these reactions are typically heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile involves its ability to act as a nucleophile in various chemical reactions. The active methylene group in the malononitrile moiety can undergo deprotonation to form a carbanion, which then participates in nucleophilic addition or substitution reactions . The nitro and sulfanyl groups also play a role in stabilizing the intermediate species formed during these reactions.
Comparación Con Compuestos Similares
Similar compounds to 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile include:
Malononitrile dimer: Known for its versatility in forming heterocyclic compounds and its use in medicinal chemistry.
Benzylidenemalononitrile: Used in the synthesis of various organic compounds and known for its applications in the pharmaceutical industry.
2-(Ethoxymethylene)malononitrile:
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKWLQNLVWVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
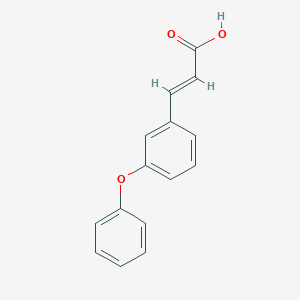
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
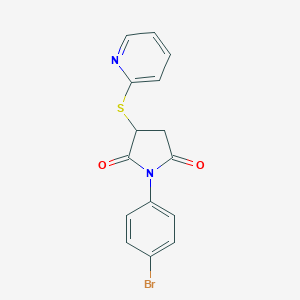
![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)
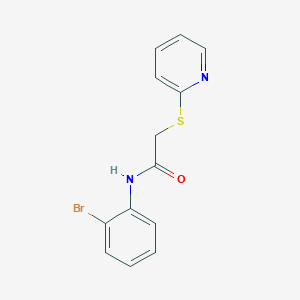
![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
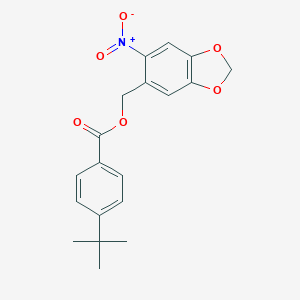
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B371318.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)
